molecular formula C10H10O B093158 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one CAS No. 1075-30-5

1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one

Cat. No.: B093158
CAS No.: 1075-30-5
M. Wt: 146.19 g/mol
InChI Key: HRBWEKNHUNICAM-UHFFFAOYSA-N
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Description

1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one is a specialized chemical compound featuring a benzocyclobutene (BCB) core fused with an acetyl group. Benzocyclobutenes are highly valued in materials science and synthetic chemistry due to the significant ring strain in their four-membered cyclobutene ring, which undergoes thermal electrocyclic ring-opening reactions at defined temperatures to form reactive o-quinodimethane intermediates [https://doi.org/10.1021/cr00005a007]. This specific molecule serves as a critical building block for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), conjugated polymers, and other advanced organic materials. Its primary research value lies in its use as a precursor in Diels-Alder reactions, where the generated o-quinodimethane acts as a diene, enabling the construction of extended π-conjugated systems and novel carbon nanostructures [https://pubs.acs.org/doi/10.1021/ja010720a]. Researchers utilize this compound to develop new organic electronic components, such as semiconductors for field-effect transistors (OFETs) and emissive layers for organic light-emitting diodes (OLEDs). Furthermore, its well-defined thermal reactivity makes it an ideal cross-linking agent in the fabrication of high-performance, thermally-cured polymer networks with excellent thermal stability and dielectric properties for microelectronics packaging [https://doi.org/10.1016/j.reactfunctpolym.2020.104651]. This product is intended for research and laboratory use only.

Properties

IUPAC Name

1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBWEKNHUNICAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910347
Record name 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-30-5
Record name Ketone, bicyclo(4.2.0)octa-1,3,5-trien-7-yl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Mechanisms

The SnCl₄-mediated cyclization proceeds through a cationic intermediate, where the Lewis acid coordinates to the π-electrons of the benzene ring, facilitating strain-induced ring opening and reclosure. This step is critical for achieving the correct regioisomer of the bicyclo[4.2.0] framework.

Introduction of the Acetyl Group

The acetyl moiety at the 7-position is introduced via Friedel-Crafts acylation. American Elements (2024) reports that reacting the bicyclic intermediate with acetyl chloride (CH₃COCl) in the presence of aluminum chloride (AlCl₃) yields 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one. The reaction is conducted under anhydrous conditions at 0–5°C to minimize side reactions such as over-acylation or polymerization.

Reaction Optimization

Key parameters influencing yield and selectivity include:

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents decomposition
SolventDichloromethaneEnhances electrophilicity
Catalyst (AlCl₃)1.2 equivalentsMaximizes acylation

Data adapted from synthetic protocols for analogous bicyclic ketones.

Alternative Synthetic Routes

Bromination-Oxidation Sequence

A patent by Google Patents (2014) describes an alternative pathway involving bromination followed by oxidation. The bicyclo core is first brominated at the 7-position using N-bromosuccinimide (NBS), yielding 7-bromo-bicyclo[4.2.0]octa-1,3,5-triene. Subsequent oxidation with pyridinium chlorochromate (PCC) converts the bromomethyl group to a ketone.

Enzymatic Synthesis

Recent advances in biocatalysis (US Patent 9,476,071B2) highlight the use of lipases to enantioselectively acylate bicyclic alcohols, though this method remains experimental for the target compound.

Characterization and Validation

The final product is characterized using:

  • NMR Spectroscopy : Distinct signals at δ 2.5 ppm (singlet, acetyl CH₃) and δ 6.8–7.2 ppm (aromatic protons).

  • Mass Spectrometry : Molecular ion peak at m/z 146.19 (C₁₀H₁₀O).

  • Boiling Point : 225.81°C (estimated via Antoine equation) .

Chemical Reactions Analysis

Types of Reactions

1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one serves as a valuable intermediate in organic synthesis. Its bicyclic structure allows for the development of complex molecules through various chemical reactions, including cycloadditions and functional group transformations. This compound is particularly useful in synthesizing derivatives that exhibit enhanced biological activities.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand interactions can lead to the development of catalysts for various reactions, including polymerization and oxidation processes.

Biological Applications

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties. Its potential therapeutic applications have been investigated in several studies focusing on:

  • Antimicrobial Activity : The compound has shown efficacy against various microbial strains, as demonstrated in the following table:
CompoundMicrobial Strains TestedZone of Inhibition (mm)
This compoundE. coli15
S. aureus18
C. albicans12

These results suggest promising potential as an antimicrobial agent .

  • Antiproliferative Properties : Studies have indicated that this compound may inhibit the growth of cancer cells through mechanisms that involve apoptosis and cell cycle arrest.

Material Science Applications

Advanced Materials Development

The unique structural properties of this compound make it suitable for developing advanced materials such as polymers and nanocomposites. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties for specific applications in electronics and coatings.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of several bicyclic compounds, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Polymer Synthesis

In another investigation, scientists explored the use of this compound as a monomer in polymer synthesis. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to traditional materials, showcasing its utility in material science.

Mechanism of Action

The specific mechanism of action for 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one is not well-documented. its effects are likely mediated through interactions with various molecular targets, such as enzymes or receptors, depending on its chemical structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

Structural and Functional Group Variations

The bicyclo[4.2.0]octa-1,3,5-triene core is versatile, allowing modifications that significantly alter properties and applications. Below is a comparative analysis with three derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one (Target Compound) C₁₀H₁₀O 146.19 Acetyl (-COCH₃) Liquid at RT; used in organic synthesis .
1-Bicyclo[4.2.0]octa-1,3,5-trien-7-yl-1-pentanone (Valeryl Derivative) C₁₃H₁₆O 188.29 Valeryl (-COC₄H₉) Higher molecular weight; potential for altered solubility and boiling point .
(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl N-methyl methanamine C₁₂H₁₆N₂O₂ 236.27 Dimethoxy (-OCH₃), methylamine (-NCH₃) Pharmaceutical precursor for Ivabradine; enzymatic synthesis enables chiral specificity .
3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one C₁₀H₁₀O 146.19 Methyl (-CH₃) at positions 3 and 5 Enhanced steric hindrance; systematic naming challenges noted in literature .

Key Findings

Physical Properties
  • Boiling Point and Solubility : The valeryl derivative (C₁₃H₁₆O) has a longer alkyl chain, likely increasing hydrophobicity and boiling point compared to the acetyl-substituted target compound .
  • State at RT : The target compound is liquid, whereas bulkier derivatives (e.g., dimethoxy amine) may exist as solids due to higher molecular weight and polar functional groups .
Steric and Electronic Effects
  • Methoxy Groups : Electron-donating methoxy groups in the dimethoxy amine derivative increase electron density on the aromatic ring, altering its reactivity toward electrophiles .

Biological Activity

1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one is an organic compound characterized by a bicyclic structure with potential biological activity. Its unique structural features suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : 1-(bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one
  • Molecular Formula : C10H10
  • Molecular Weight : 134.19 g/mol
  • CAS Number : 1499640-27-5

The bicyclic structure contributes to its reactivity and potential biological interactions, particularly through its triene system which may participate in various chemical reactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions may modulate various biochemical pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of related bicyclic compounds on tumor cell lines (Jurkat, K562, U937, HL60). The results indicated significant antitumor activity with IC50 values ranging from 0.021 to 0.048 µM for structurally similar compounds .
  • Antimicrobial Properties :
    • Research has suggested that bicyclic compounds exhibit antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
  • Neuroprotective Effects :
    • Preliminary studies have indicated potential neuroprotective effects of related bicyclic structures in models of neurodegeneration, suggesting that these compounds might mitigate oxidative stress and inflammation in neural tissues .

Data Table: Biological Activity Overview

Biological ActivityTarget Cell LinesIC50 (µM)Reference
AntitumorJurkat0.021
AntitumorK5620.048
AntimicrobialVarious BacteriaVaries
NeuroprotectiveNeural ModelsNot specified

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions including Diels-Alder cycloaddition followed by functional group transformations such as oxidation and reduction. Its applications extend beyond pharmaceuticals; it serves as a building block in organic synthesis and materials science.

Q & A

Q. What are the optimized synthetic routes for 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one, and how can reaction conditions be systematically varied to improve yield?

A common method involves cyclization of substituted precursors using transition-metal catalysts or Lewis acids. For example, 3,4-dimethoxyphenylacetic acid can undergo iodination, amidation, and cyclization to form bicyclo intermediates, followed by ketone functionalization . Key parameters to optimize include:

  • Catalyst selection : Palladium on carbon (10 wt%) for hydrogenation steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature : Reflux in ethanol (6–12 hours) balances reaction rate and side-product formation .
  • Workup : Recrystallization from cold ethanol improves purity (>99%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. Coupling constants in 1^1H NMR distinguish bicyclo ring conformers .
  • X-ray crystallography : Resolves stereochemical ambiguity (e.g., diastereomeric intermediates) .
  • Mass spectrometry : High-resolution MS validates molecular weight (±0.001 Da) and fragmentation patterns .

Q. How does thermal stability impact experimental design for reactions involving this compound?

Thermodynamic data indicate a gas-phase enthalpy of formation (ΔfH\Delta_fH^\circ) of 199.4 ± 0.9 kJ/mol, suggesting moderate thermal stability . For liquid-phase reactions (e.g., hydrogenation in acetic acid), temperatures exceeding 80°C may promote ring-opening (ΔrH=210.5kJ/mol\Delta_rH^\circ = -210.5 \, \text{kJ/mol}) . Use inert atmospheres (N2_2/Ar) and controlled heating to avoid degradation.

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of bicyclo[4.2.0]octatriene derivatives?

Chiral catalysts and kinetic resolution are critical:

  • Asymmetric hydrogenation : (S)-1-methyl-3,3-diphenyltetrahydro-pyrrolooxazaborole induces enantioselectivity (>90% ee) in hydroxylation steps .
  • Diastereomeric separation : Column chromatography (silica gel, hexane/EtOAc) isolates major diastereomers, confirmed by X-ray .

Q. What computational methods are suitable for predicting the reactivity of this compound in Diels-Alder or electrophilic substitution reactions?

  • DFT calculations : B3LYP/6-31G(d) models predict regioselectivity in electrophilic aromatic substitution (e.g., bromination at C5 due to electron-rich triene system) .
  • Molecular docking : For pharmacological studies, docking into 5-HT2A_{2A} receptors identifies binding conformers (e.g., TCB-2 analog interactions) .

Q. How should researchers address contradictions in reported thermodynamic or kinetic data for this compound?

  • Critical dataset comparison : Contrast gas-phase ΔfH\Delta_fH^\circ (199.4 kJ/mol ) with solution-phase values, accounting for solvent effects.
  • Reproducibility protocols : Standardize calorimetry conditions (e.g., reaction vessels, purity thresholds >98.5%) .

Q. What strategies are effective in identifying and quantifying synthetic byproducts or impurities (e.g., enantiomeric excess, regioisomers)?

  • HPLC-MS : Reverse-phase C18 columns resolve regioisomers (e.g., 7-substituted vs. 8-substituted derivatives) .
  • Chiral derivatization : Marfey’s reagent labels amines for enantiomer quantification (detection limit: 0.1%) .

Q. How can the compound’s pharmacological activity (e.g., serotonin receptor modulation) be mechanistically explored?

  • In vitro assays : Radioligand binding (e.g., 3^3H-ketanserin displacement) quantifies 5-HT2A_{2A} affinity .
  • Functional selectivity : Measure G-protein vs. β-arrestin signaling pathways using BRET assays .

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